imidazo[1,2-b]pyridazin-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2742660-59-7 |
|---|---|
Molecular Formula |
C6H7ClN4 |
Molecular Weight |
170.60 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-10-6(9-5)2-1-3-8-10;/h1-4H,7H2;1H |
InChI Key |
VWHBRAGKTNMPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Imidazo 1,2 B Pyridazin 2 Amine Hydrochloride and Its Derivatives
Classical and Conventional Approaches to the Imidazo[1,2-b]pyridazine (B131497) Ring System
Traditional methods for constructing the imidazo[1,2-b]pyridazine core have been well-established, primarily relying on cyclocondensation reactions. These approaches, while effective, form the foundation upon which more modern techniques have been built.
The most common classical strategy for forming the imidazo[1,2-b]pyridazine backbone is through a condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound, such as an α-bromoketone or chloroacetaldehyde (B151913). nih.govumich.edu This reaction proceeds via initial alkylation of the endocyclic nitrogen atom of the aminopyridazine, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. nih.gov
The choice of substituents on the 3-aminopyridazine starting material can significantly influence the reaction's success. For instance, the presence of a halogen at the 6-position of the pyridazine (B1198779) ring has been shown to improve reaction yields. nih.gov This is because the halogen affects the nucleophilicity of the ring nitrogens, favoring alkylation at the desired site for cyclization. nih.gov A typical procedure involves heating the reactants in a solvent such as dimethylformamide (DMF). umich.edu
Table 1: Overview of Classical Condensation for Imidazo[1,2-b]pyridazine Synthesis Explore the table below to see examples of reactants and conditions used in classical condensation reactions.
| 3-Aminopyridazine Reactant | α-Halocarbonyl Reactant | Conditions | Product Type | Reference |
| 3-Amino-6-chloropyridazine | Chloroacetaldehyde | Heat to 90°C | 6-Chloroimidazo[1,2-b]pyridazine | |
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | Heat to 100°C in DMF | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | umich.edu |
| 3-Amino-6-halopyridazine | α-Bromoketone | Mild basic condition (e.g., NaHCO₃) | 6-Halo-imidazo[1,2-b]pyridazine derivative | nih.gov |
Established Functionalization Strategies
Once the imidazo[1,2-b]pyridazine core is formed, further modifications can be introduced using established functionalization techniques. For derivatives bearing a halogen atom, typically at the 6-position, heteroaromatic nucleophilic displacement (SNAr) reactions provide a straightforward method for introducing various substituents. nih.govresearchgate.net This allows for the attachment of different functional groups, expanding the chemical diversity of the synthesized compounds. nih.gov
Another established strategy involves the chemical transformation of existing side chains. For example, a 6-phenylthio-substituted imidazo[1,2-b]pyridazine can be oxidized to the corresponding 6-(phenylsulfinyl) or 6-(phenylsulfonyl) derivatives using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). umich.edu The extent of oxidation is controlled by the stoichiometry of the oxidant used. umich.edu Similarly, amino groups on the scaffold can be readily acylated to form amides, as demonstrated by the reaction of 6-amino-imidazo[1,2-b]pyridazines with fluorobenzoyl chloride. umich.edu
Novel and Sustainable Synthetic Routes to Imidazo[1,2-b]pyridazin-2-amine (B12822431) Hydrochloride
In recent years, the focus has shifted towards developing more efficient, versatile, and sustainable synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the imidazo[1,2-b]pyridazine system, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions, have been extensively applied to functionalize the imidazo[1,2-b]pyridazine scaffold. researchgate.netresearchgate.net These methods offer significant advantages over classical approaches, including milder reaction conditions and a broader substrate scope, enabling the synthesis of complex molecular architectures from readily available precursors. researchgate.net
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid. researchgate.netnih.gov This reaction has been successfully employed for the synthesis of 6-aryl-substituted imidazo[1,2-b]pyridazines. researchgate.net In a representative protocol, a 6-chloro-imidazo[1,2-b]pyridazine is coupled with a substituted aryl boronic acid. researchgate.net The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a base like potassium carbonate and a solvent like DMF. researchgate.net The development of these protocols has enabled the efficient synthesis of a wide array of derivatives for structure-activity relationship studies. researchgate.net
Table 2: Typical Components for Suzuki-Miyaura Coupling on Imidazo[1,2-b]pyridazines This interactive table outlines the key components involved in a typical Suzuki-Miyaura cross-coupling reaction for this compound class.
| Component | Role | Example | Reference |
| Imidazo[1,2-b]pyridazine Substrate | Electrophilic Partner | 6-Chloro-2-substituted-imidazo[1,2-b]pyridazine | researchgate.net |
| Boron Reagent | Nucleophilic Partner | Substituted aryl boronic acid | researchgate.net |
| Palladium Catalyst | Catalyzes the cross-coupling cycle | Bis(triphenylphosphine)palladium(II) chloride | researchgate.net |
| Base | Activates the boron reagent | Potassium carbonate (K₂CO₃) | researchgate.net |
| Solvent | Reaction Medium | Dimethylformamide (DMF) | researchgate.net |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling Strategies
The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is distinguished by its use of a copper(I) co-catalyst in addition to the palladium catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction has been identified as a key method for the functionalization of the imidazo[1,2-b]pyridazine ring system. researchgate.netresearchgate.net
The reaction allows for the introduction of alkyne moieties onto the heterocyclic core, which are valuable functional groups that can be further elaborated. The mild conditions often employed in Sonogashira couplings make it suitable for the synthesis of complex molecules. wikipedia.org The application of this methodology to halo-substituted imidazo[1,2-b]pyridazines provides a direct route to alkynyl derivatives, significantly broadening the synthetic utility and the range of accessible compounds.
Table 3: General Components for Sonogashira Coupling Reactions The table below details the essential components required for performing a Sonogashira cross-coupling reaction.
| Component | General Role | Common Examples | Reference |
| Substrate | Aryl or Vinyl Halide/Triflate | Halo-imidazo[1,2-b]pyridazine | researchgate.net, researchgate.net |
| Coupling Partner | Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | wikipedia.org |
| Palladium Catalyst | Primary Catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | wikipedia.org, libretexts.org |
| Copper Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) | wikipedia.org, organic-chemistry.org |
| Base | Neutralizes HX by-product, deprotonates alkyne | Amines (e.g., Triethylamine, Diisopropylamine) | wikipedia.org |
| Solvent | Reaction Medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) | researchgate.net |
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds. acs.org This methodology is particularly valuable for the synthesis of aryl amines, offering significant advantages over traditional methods by providing a broader substrate scope and greater functional group tolerance. acs.org
In the context of imidazo[1,2-b]pyridazine synthesis, this reaction is instrumental in constructing the core heterocyclic system or introducing amine functionalities. A notable strategy involves a tandem palladium-catalyzed process where an intermolecular Buchwald-Hartwig amination is followed by an intramolecular N-arylation. For instance, the synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine derivative was achieved by coupling 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. frontiersin.org This sequence, utilizing a palladium(II) acetate (B1210297) catalyst with a Xantphos ligand, resulted in the desired tetracyclic product in high yield. frontiersin.org The reaction proceeds first through the intermolecular coupling of the more reactive C-I bond with the aminopyridazine, followed by an intramolecular C-N bond formation to complete the cyclization.
Table 1: Example of Tandem Pd-Catalyzed Amination for Heterocycle Synthesis frontiersin.org
| Reactants | Catalyst System | Base | Yield | Product |
| 2-chloro-3-iodopyridine, 3-aminopyridazine | 4 mol% Pd(OAc)₂, 2 mol% Xantphos | Cesium carbonate | 94% | pyrido[3',2':4,5]imidazo[1,2-b]pyridazine |
This approach highlights the power of Buchwald-Hartwig amination to facilitate complex heterocyclic constructions in a single pot, demonstrating its utility in generating derivatives of the core imidazo[1,2-b]pyridazine scaffold. frontiersin.org
Palladium-Catalyzed Cyclization and Functionalization
Palladium catalysis is a versatile tool for both the construction of the imidazo[1,2-b]pyridazine ring and its subsequent functionalization. frontiersin.org Pd-catalyzed cross-coupling reactions have fundamentally advanced the formation of C-C and C-N bonds in organic synthesis. nih.gov These methods are widely applied in medicinal chemistry to explore structure-activity relationships (SAR) by enabling the introduction of diverse substituents onto a core scaffold. researchgate.net
Various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions, have been employed to functionalize the imidazo[1,2-b]pyridazine system. frontiersin.org These reactions allow for the introduction of aryl, alkynyl, and alkyl groups at different positions of the heterocyclic core, which is crucial for tuning the pharmacological properties of the molecules. frontiersin.org
Beyond functionalization, palladium catalysts are key in the cyclization step to form the bicyclic core itself. One such method is the palladium-catalyzed intramolecular aza-Wacker-type cyclization. mtak.hu This type of reaction involves the intramolecular nucleophilic attack of an amine or amide onto a palladium-activated olefin, leading to the formation of a new C-N bond and ring closure. mtak.hu While specific examples for the direct synthesis of imidazo[1,2-b]pyridazin-2-amine hydrochloride via this route are not detailed, the principle is broadly applicable to the formation of nitrogen-containing heterocycles. mtak.hu
Furthermore, auto-tandem palladium-catalyzed double amination reactions on di-halogenated precursors represent an efficient one-pot strategy for building complex fused systems related to the imidazo[1,2-b]pyridazine core. frontiersin.org
C-H Functionalization and Activation Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the modification of heterocyclic scaffolds without the need for pre-functionalized starting materials. frontiersin.orgumich.edu For the imidazo[1,2-b]pyridazine system, recent advances have been made in the direct C-H activation for C-arylation, C-benzylation, and C-alkylation. frontiersin.org These methods provide a direct route to introduce diverse substituents onto the imidazo[1,2-b]pyridazine core, which is highly valuable for the rapid generation of compound libraries for drug discovery. frontiersin.org
While much of the research on C-H functionalization has focused on the related imidazo[1,2-a]pyridine (B132010) scaffold, the principles are often translatable. researcher.lifenih.gov These reactions typically employ a transition metal catalyst, often palladium or rhodium, to selectively activate a specific C-H bond, which then reacts with a coupling partner. frontiersin.orgnih.gov The site-selectivity of these reactions is a key challenge, but strategic use of directing groups or exploiting the inherent reactivity of the heterocycle can achieve high levels of control. nih.gov The development of these strategies for the imidazo[1,2-b]pyridazine ring system is an active area of research, promising more efficient and environmentally friendly routes to novel derivatives. frontiersin.org
Green Chemistry Principles in Imidazo[1,2-b]pyridazine Hydrochloride Synthesis
The integration of green chemistry principles into synthetic methodologies is essential for developing sustainable and environmentally benign processes. acs.org For the synthesis of imidazo[1,2-b]pyridazine and its derivatives, several green approaches have been explored, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. acs.orgnih.gov
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has become a widely used technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com The application of microwave irradiation has been shown to be beneficial in the synthesis of various imidazo-fused heterocycles. researchgate.netorganic-chemistry.org
For example, the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, structurally related to imidazo[1,2-b]pyridazines, has been achieved in a one-pot, multicomponent reaction under microwave conditions using ethanol (B145695) as a green solvent. researchgate.net In another instance, imidazo[1,2-a]pyridines were synthesized under solvent-free conditions using microwave irradiation, significantly reducing reaction times from hours to minutes. mdpi.com The synthesis of various 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts has also been successfully carried out using a one-pot microwave-assisted protocol, affording products in high yields (>80%). These examples demonstrate the potential of MAOS to provide rapid, efficient, and greener routes for the synthesis of the imidazo[1,2-b]pyridazine scaffold.
Table 2: Comparison of Reaction Times for Imidazo[1,2-a]pyridine Synthesis mdpi.com
| Method | Reaction Time | Conditions |
| Conventional Heating | Days or hours | Traditional solvent heating |
| Microwave Irradiation | Seconds to minutes | Solvent-free, ionic liquid catalyst |
Flow Chemistry Applications
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher reproducibility. researcher.life This technology is increasingly being adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients and their intermediates. acs.org
The synthesis of N-heterocycles, including scaffolds related to imidazo[1,2-b]pyridazine, has been successfully demonstrated using continuous flow systems. frontiersin.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. Moreover, the use of hazardous reagents and intermediates can be managed more safely in a closed-loop flow system. researcher.life Recently, the development of environmentally benign protocols for the synthesis of imidazo[1,2-a]pyridines has included the application of continuous flow processes as a modern green technique. acs.org While a specific flow synthesis for this compound has not been extensively detailed, the successful application of this technology to closely related structures suggests its significant potential for the manufacturing of this compound class. researcher.life
Solvent-Free and Aqueous Media Reactions
Reducing or eliminating the use of volatile and hazardous organic solvents is a primary goal of green chemistry. To this end, performing reactions in aqueous media or under solvent-free conditions is highly desirable.
A novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been reported that proceeds under ambient, aqueous, and metal-free conditions. nih.gov This method, involving the NaOH-promoted cycloisomerization of N-propargylpyridiniums, provides quantitative yields in minutes on a gram scale and shows significant improvements in green metrics. nih.gov Similarly, ultrasound-assisted synthesis of imidazo[1,2-a]pyridines has been achieved in water, offering mild, base-free, and metal-free reaction conditions.
For the imidazo[1,2-b]pyridazine scaffold itself, syntheses have been described using green solvents like eucalyptol (B1671775) in multicomponent reactions. nih.gov The classical synthesis often involves the condensation of a 3-aminopyridazine derivative with an α-haloketone, which can be performed under mild basic conditions, sometimes in aqueous mixtures. nih.govnih.gov These approaches demonstrate a clear trend towards developing more sustainable synthetic protocols that minimize environmental impact. nih.gov
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs
The development of stereoselective and asymmetric synthetic routes is crucial for accessing enantiomerically pure chiral analogs of imidazo[1,2-b]pyridazin-2-amine, which are often essential for potent and selective biological activity. While direct asymmetric synthesis of the target compound is an area of ongoing research, analogous strategies from related heterocyclic systems and specific examples within the imidazo[1,2-b]pyridazine family provide a strong foundation for potential methodologies.
One promising approach is the use of chiral catalysts. For the structurally related imidazo[1,2-a]pyridines, atroposelective synthesis has been successfully achieved through an asymmetric multicomponent reaction. chemicalbook.com This reaction, utilizing a chiral phosphoric acid catalyst, facilitates the Groebke-Blackburn-Bienaymé reaction between 6-aryl-2-aminopyridines, aldehydes, and isocyanides, yielding axially chiral products with high enantioselectivity. chemicalbook.com The adaptation of such chiral acid catalysis to the synthesis of imidazo[1,2-b]pyridazine analogs could provide a viable pathway to enantiomerically enriched compounds.
Furthermore, the incorporation of chiral auxiliaries and reagents has shown promise. In the synthesis of certain disubstituted imidazo[1,2-b]pyridazine derivatives, chiral prolinol derivatives have been employed. nih.govtandfonline.com These studies have demonstrated a notable preference for the (S)-configuration in the final products, indicating a degree of stereocontrol in the reaction. nih.govtandfonline.com The use of chiral pyridine-oxazoline ligands in asymmetric catalysis also presents a potential avenue for achieving high levels of enantioselectivity in the synthesis of these compounds. researchgate.net
Table 1: Chiral Catalysts and Auxiliaries in the Synthesis of Imidazo[1,2-b]pyridazine Analogs and Related Heterocycles
| Catalyst/Auxiliary | Synthetic Approach | Potential Application to Imidazo[1,2-b]pyridazines | Key Findings | Reference |
| Chiral Phosphoric Acid | Asymmetric Multicomponent Reaction | Enantioselective synthesis of axially chiral analogs. | High yields and enantioselectivities in the synthesis of imidazo[1,2-a]pyridines. | chemicalbook.com |
| Chiral Prolinol Derivatives | Diastereoselective Synthesis | Introduction of chirality at specific positions. | Preference for the (S)-configuration observed in certain derivatives. | nih.govtandfonline.com |
| Chiral Pyridine-Oxazoline Ligands | Asymmetric Metal Catalysis | Enantioselective C-C and C-N bond formation. | Effective in various asymmetric transformations. | researchgate.net |
Precursor Synthesis and Advanced Intermediate Derivatization
The synthesis of this compound and its derivatives relies on the efficient preparation of key precursors and the strategic derivatization of advanced intermediates. A pivotal starting material for the imidazo[1,2-b]pyridazine core is 3-amino-6-chloropyridazine . This precursor is commonly synthesized from 3,6-dichloropyridazine (B152260) through a nucleophilic aromatic substitution reaction with ammonia (B1221849). google.cominforang.com To improve efficiency, microwave-assisted ammonolysis has been employed, significantly reducing the reaction time from hours to minutes. finechemicals.com.cn
The construction of the imidazo[1,2-b]pyridazine ring system is typically achieved through the condensation of 3-amino-6-halopyridazines with α-halocarbonyl compounds, such as chloroacetaldehyde or α-bromoketones. finechemicals.com.cnresearchgate.netnih.gov
Once the core imidazo[1,2-b]pyridazine structure is in place, further derivatization can be carried out to introduce a variety of functional groups. The 2-amino group of the target compound can be installed through a C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with an amine, a strategy that has been successfully applied to the related imidazo[4,5-b]pyridines. rsc.org
Advanced intermediates can be further modified at various positions of the heterocyclic core. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose. For instance, the Suzuki coupling allows for the introduction of aryl or heteroaryl groups at the C3 or C6 positions. researchgate.netresearchgate.netresearchgate.net Other valuable transformations include the Sonogashira and Stille couplings for the introduction of alkynyl and stannyl (B1234572) groups, respectively. researchgate.netresearchgate.net These derivatization techniques provide access to a diverse range of analogs with varied electronic and steric properties.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The optimization of reaction parameters is critical for developing efficient and scalable syntheses of this compound and its derivatives. Key areas of focus include the choice of catalyst, solvent, base, and reaction conditions such as temperature and time.
The use of microwave irradiation has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of imidazo[1,2-b]pyridazines and their precursors. finechemicals.com.cnrsc.orgresearchgate.netmdpi.commdpi.comnih.gov Microwave-assisted synthesis has been successfully applied to the ammonolysis of 3,6-dichloropyridazine and the cyclization step to form the imidazo[1,2-b]pyridazine ring. finechemicals.com.cnrsc.org
For palladium-catalyzed cross-coupling reactions , careful selection of the catalyst, ligand, and base is crucial for achieving high yields and selectivity. Different palladium sources, such as palladium(II) acetate (Pd(OAc)2) and dichloro-bis(triphenylphosphino)palladium(II), have been utilized. researchgate.netgoogle.com The choice of ligand, for example, Xantphos, can significantly influence the outcome of the reaction. researchgate.net The base also plays a critical role, with inorganic bases like potassium phosphate (B84403) and cesium carbonate being commonly employed. researchgate.netgoogle.com
Table 2: Optimization of Reaction Parameters for Imidazo[1,2-b]pyridazine Synthesis
| Reaction Step | Parameter Optimized | Conditions/Reagents | Effect | Reference |
| Precursor Synthesis (Ammonolysis) | Reaction Time | Microwave Irradiation | Reduced from 17 hours to 0.5 hours. | finechemicals.com.cn |
| Cyclization | Reaction Conditions | Microwave Irradiation | Accelerated reaction and improved yields. | researchgate.netmdpi.com |
| Suzuki Coupling | Catalyst/Ligand/Base | Pd(OAc)2/Xantphos/Cs2CO3 | High yields in C-C bond formation. | researchgate.net |
| Suzuki Coupling | Catalyst/Base | Dichloro-bis(triphenylphosphino)palladium(II)/K3PO4 | Effective for coupling with boronic acids. | google.com |
By systematically optimizing these parameters, it is possible to develop robust and efficient synthetic routes to this compound and a wide array of its derivatives, facilitating further investigation into their chemical and biological properties.
Computational Chemistry and Theoretical Modeling of Imidazo 1,2 B Pyridazin 2 Amine Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. scirp.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights that are crucial for understanding chemical behavior and designing new molecules. scirp.orgnih.gov
Frontier Molecular Orbital (FMO) theory is a central concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). scirp.orgyoutube.com
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule is more reactive and less stable. scirp.org For imidazo[1,2-b]pyridazine (B131497) derivatives, DFT calculations would elucidate these energy levels, helping to predict their kinetic stability and potential to engage in chemical reactions.
Table 1: Conceptual DFT-Derived Parameters for a Representative Molecule
| Parameter | Description | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate stronger electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate stronger electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and polarizability. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Higher hardness correlates with lower reactivity. |
| Chemical Softness (S) | The reciprocal of hardness. | Higher softness correlates with higher reactivity. |
The Electrostatic Potential Surface (EPS), often referred to as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution on a molecule's surface. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green or yellow regions are generally neutral. wolfram.com
For imidazo[1,2-b]pyridazin-2-amine (B12822431) hydrochloride, an EPS map would reveal the most likely sites for intermolecular interactions. It would highlight the electron-rich nitrogen atoms within the fused ring system and the amine group as potential hydrogen bond acceptors or sites for interaction with electrophiles. scirp.org This information is critical for understanding how the molecule might interact with biological targets like protein active sites. scirp.org
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are employed to analyze the stability of a ligand-protein complex after an initial binding pose is predicted by molecular docking. researchgate.net By simulating the complex in a dynamic environment (often including water as a solvent), researchers can observe how the ligand's conformation and its interactions with the protein evolve. researchgate.net This provides a more realistic view of the binding event than a static docking pose. For imidazo[1,2-b]pyridazine derivatives, MD simulations can validate docking results and assess the stability of key interactions, such as hydrogen bonds, within a kinase's binding pocket. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding changes in their biological effects. mdpi.com
To build a QSAR model, researchers compile a dataset of related compounds, such as various substituted imidazo[1,2-b]pyridazines, along with their measured biological activities (e.g., IC50 values). mdpi.comjapsonline.com Using statistical methods, a mathematical equation is derived that correlates molecular descriptors (e.g., steric, electronic, hydrophobic properties) with activity. scienceopen.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. mdpi.comjapsonline.com
Molecular Docking and Binding Affinity Predictions for Specific Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net The imidazo[1,2-b]pyridazine scaffold has been identified as a "privileged scaffold" in medicinal chemistry, showing inhibitory activity against a wide range of protein kinases. nih.govnih.gov Docking studies have been instrumental in understanding how these compounds fit into the ATP-binding site of various kinases.
Derivatives of imidazo[1,2-b]pyridazine have been investigated as inhibitors for several important kinase targets, including:
PIM Kinases: These kinases are potential targets for treating hematopoietic cancers. semanticscholar.orgox.ac.uk
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in inflammatory and autoimmune diseases. nih.govrsc.org
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): These are implicated in neurological disorders and certain cancers. cardiff.ac.uk
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle and are major targets in oncology. researchgate.netnih.gov
c-Met and VEGFR2 Kinases: These are involved in tumor growth, angiogenesis, and metastasis. nih.gov
Following a docking simulation, a detailed analysis of the protein-ligand interactions is performed to understand the basis of the binding affinity. This analysis identifies the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions.
For example, a high-resolution crystal structure revealed that an imidazo[1,2-b]pyridazine inhibitor binds to PIM1 kinase in an unusual manner. semanticscholar.orgox.ac.uk Instead of interacting with the kinase hinge region, it binds to the N-terminal lobe, forming a hydrogen bond network with a conserved lysine (B10760008) residue (Lys67) and making several hydrophobic contacts with residues like Leu44, Phe49, and Leu120. semanticscholar.org This unique binding mode contributes to its selectivity. semanticscholar.orgox.ac.uk
In another example, imidazo[1,2-b]pyridazine derivatives targeting the Tyk2 pseudokinase (JH2) domain were shown to form two crucial hydrogen bond networks. nih.gov One network occurs at the hinge region, involving interactions with Val690, while the other is near the gatekeeper residue, forming hydrogen bonds with Lys642 and Glu688 through a water molecule. nih.gov These specific interactions are key to the compound's potency and inhibitory mechanism.
Table 2: Reported Biological Targets and Activities of Imidazo[1,2-b]pyridazine Derivatives
| Derivative Class | Biological Target | Reported Activity (IC50) |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRKs and CLKs | < 100 nM nih.gov |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | Plasmodium falciparum CLK1 (PfCLK1) | 32 nM nih.gov |
| Imidazo[1,2-b]pyridazine-based compounds | PIM Kinases | Low nanomolar potency semanticscholar.org |
| Imidazo[1,2-b]pyridazine-based compounds | Tyk2 JH2 Domain | Sub-100 nM cellular potency nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | c-Met / VEGFR2 | 1.9 nM / 2.2 nM (for compound 26) nih.gov |
Virtual Screening of Compound Libraries Containing Imidazo[1,2-b]pyridazin-2-amine Hydrochloride Scaffolds
Virtual screening is a powerful computational technique utilized in drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For scaffolds like imidazo[1,2-b]pyridazine, virtual screening campaigns can be instrumental in rapidly exploring vast chemical space to find promising hit compounds. These campaigns can be either structure-based, requiring a 3D structure of the target protein, or ligand-based, which uses the knowledge of known active molecules.
In the context of imidazo[1,2-b]pyridazine-containing libraries, virtual screening would involve several key steps:
Library Preparation: Large commercial or proprietary databases of chemical compounds are curated. Molecules containing the core imidazo[1,2-b]pyridazine scaffold are selected, or the entire library is used. Each molecule's 3D conformation is generated and optimized.
Target Selection and Preparation: A biological target of interest (e.g., a specific kinase, receptor) is chosen. If a crystal structure is available, it is prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding pocket.
Docking and Scoring: The compound library is computationally docked into the target's binding site. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site. Scoring functions then estimate the binding affinity for each docked compound.
Hit Selection and Experimental Validation: Compounds with the best scores are selected as "hits." These hits are then acquired or synthesized and tested experimentally to validate their biological activity.
While specific, large-scale virtual screening campaigns exclusively for imidazo[1,2-b]pyridazine libraries are not extensively detailed in public literature, the principles are demonstrated in studies on related scaffolds. For example, an innovative virtual screening collaboration was undertaken to explore the isomeric imidazo[1,2-a]pyridine (B132010) scaffold for visceral leishmaniasis. nih.gov This effort involved in silico screening of proprietary libraries from five pharmaceutical partners, which rapidly expanded the chemical diversity around the core structure, improved the antiparasitic activity, and enhanced the selectivity index. nih.gov Such a collaborative approach highlights the utility of virtual screening in quickly navigating chemical space and refining hit compounds, a strategy directly applicable to libraries containing the imidazo[1,2-b]pyridazine scaffold.
Cheminformatics and Ligand-Based Drug Design Approaches
Cheminformatics and ligand-based drug design are essential computational strategies employed when the three-dimensional structure of a biological target is unknown or when researchers want to leverage information from existing active compounds. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For the imidazo[1,2-b]pyridazine series, these methods are crucial for understanding structure-activity relationships (SAR) and designing new, more potent, and selective analogues. researchgate.netnih.gov
Ligand-based methods for this scaffold include:
Quantitative Structure-Activity Relationship (QSAR) studies.
Pharmacophore modeling.
Scaffold hopping and bioisosteric replacement.
These techniques analyze a set of known active and inactive molecules to build predictive models. These models can then be used to screen virtual libraries or to guide the design of novel compounds with improved properties. For instance, SAR studies on imidazo[1,2-b]pyridazine derivatives have been pivotal in identifying key structural motifs required for activity against various targets, such as protein kinases and β-amyloid plaques. nih.govnih.govnih.gov
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to exert a specific biological effect.
For the imidazo[1,2-b]pyridazine scaffold, pharmacophore models can be generated from a set of known active inhibitors for a particular target, such as Tyrosine Kinase 2 (Tyk2). nih.gov The process involves:
Conformational analysis of a set of active ligands.
Alignment of these molecules based on common chemical features.
Abstraction of a 3D model that encapsulates these shared features.
This resulting pharmacophore model serves as a 3D query to screen compound databases for novel molecules that fit the model, irrespective of their underlying chemical scaffold. In the development of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, a cocrystal structure revealed key interactions that could be translated into a pharmacophore model. nih.gov The model would include hydrogen bonds from the imidazo[1,2-b]pyridazine core to the hinge region of the kinase and interactions from substituents with other key residues in the binding pocket. nih.gov
| Pharmacophore Feature | Corresponding Structural Motif in Imidazo[1,2-b]pyridazine Inhibitors | Reference |
| Hydrogen Bond Donor | N-H from an amide or amine substituent | nih.gov |
| Hydrogen Bond Acceptor | N1 of the imidazo[1,2-b]pyridazine core; Carbonyl groups on side chains | nih.gov |
| Aromatic Ring | The imidazo[1,2-b]pyridazine core itself; Phenyl or other aryl substituents | nih.govsemanticscholar.org |
| Hydrophobic Group | Alkyl or cyclopropyl (B3062369) groups on amide side chains | nih.gov |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to design new compounds by modifying the core structure (scaffold) or peripheral groups of a known active molecule. The goal is often to improve potency, selectivity, or pharmacokinetic properties, or to move into novel chemical space to secure intellectual property.
Scaffold Hopping: This technique involves replacing the central molecular core of a compound with a structurally different scaffold while maintaining the 3D orientation of the key binding groups. Computational methods based on 3D shape and electrostatic similarity are frequently used to identify suitable replacement scaffolds. acs.org For example, in the development of mGlu2 PAMs, a scaffold hopping exercise from a triazolopyridine core led to the identification of the imidazo[1,2-a]pyrazin-8-one scaffold, which showed improved properties. acs.org A similar approach could be applied to known imidazo[1,2-b]pyridazine-based inhibitors to discover entirely new chemotypes with similar or enhanced activity.
Bioisosteric Replacements: Bioisosteres are atoms or groups of atoms that share similar physical or chemical properties and can be interchanged to produce broadly similar biological properties. This strategy is widely used to fine-tune the characteristics of a lead compound.
Several studies on imidazo[1,2-b]pyridazine derivatives demonstrate the successful application of bioisosteric replacements:
Improving Metabolic Stability: In a series of Tyk2 JH2 inhibitors, an anilino group was replaced with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety. This bioisosteric replacement dramatically improved the metabolic stability of the compounds. nih.gov
Modulating Lipophilicity and Binding: Imidazo[1,2-b]pyridazines were initially designed as bioisosteric analogues of IMPY, an imaging agent for β-amyloid plaques. The replacement of a CH group in the six-membered ring with a nitrogen atom was intended to reduce lipophilicity and non-specific binding. nih.gov
Exploring Structure-Activity Relationships: Various replacements are routinely made at different positions of the imidazo[1,2-b]pyridazine ring to probe for optimal interactions with a target. For instance, replacing a phenyl ring with a pyridinyl or thiophenyl ring was shown to significantly reduce binding affinity to Aβ plaques, indicating the phenyl ring was a crucial component for that specific target. nih.gov
The table below summarizes examples of bioisosteric replacements explored within the imidazo[1,2-b]pyridazine framework.
| Original Group/Scaffold | Bioisosteric Replacement | Purpose of Replacement | Reference |
| Anilino Group | 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino | Improve metabolic stability | nih.gov |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-b]pyridazine | Reduce lipophilicity, alter binding mode | nih.govresearchgate.net |
| Phenyl Ring | Pyridinyl Ring, Thiophenyl Ring | Investigate SAR for Aβ plaque binding | nih.gov |
These computational and cheminformatic approaches are integral to the modern drug discovery process, enabling the efficient design and optimization of novel therapeutic agents based on the privileged imidazo[1,2-b]pyridazine scaffold. nih.gov
Pre Clinical Biological Activity and Molecular Mechanism of Action Studies
Enzyme Inhibition and Activation Profiling of Imidazo[1,2-b]pyridazin-2-amine (B12822431) Hydrochloride and Analogs
Derivatives of the imidazo[1,2-b]pyridazine (B131497) core have been systematically evaluated against numerous enzyme targets. These studies reveal that specific substitutions on the heterocyclic ring system can confer high potency and selectivity for individual enzymes, particularly within the protein kinase family.
Kinase Inhibition Assays (e.g., BCL-ABL, VEGF Receptor 2, BTK, mTOR, PDE 10A, DYRK, JAK, Tyk2 JH2)
The imidazo[1,2-b]pyridazine framework has proven to be a versatile template for the design of inhibitors targeting a wide array of protein kinases crucial to cell signaling and pathogenesis.
BCR-ABL: The structure-guided design of inhibitors for Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, particularly the drug-resistant T315I mutant, led to the development of AP24534 (Ponatinib). This compound, which features an imidazo[1,2-b]pyridazine core, is a potent pan-inhibitor of BCR-ABL.
VEGF Receptor 2 (VEGFR2): Several series of imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of VEGFR2, a key regulator of angiogenesis. estranky.skresearchgate.net Structure-activity relationship (SAR) studies identified that 6-phenoxy-imidazo[1,2-b]pyridazine derivatives with a meta-substituted benzamide (B126) unit possess strong affinity for VEGFR2. estranky.sk One notable compound, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b), demonstrated an IC₅₀ value of 7.1 nM against VEGFR2. estranky.sk Further optimization led to the discovery of TAK-593, a 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivative, which inhibits VEGFR2 with an even greater potency, showing an IC₅₀ of 0.95 nM. researchgate.net
Bruton's Tyrosine Kinase (BTK): Research into therapeutics for B cell malignancies has identified imidazo[1,2-b]pyridazine derivatives as potent, irreversible inhibitors of BTK. nih.govmedchemexpress.com Compound 22 from one such study exhibited a BTK inhibition IC₅₀ of 1.3 nM and demonstrated excellent selectivity when profiled against a panel of 310 other kinases. nih.gov
mTOR: A series of novel imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized and evaluated as ATP-competitive mTOR inhibitors. nih.govresearchgate.net Among these, compounds A17 and A18 were identified as the most potent, with mTOR inhibitory IC₅₀ values of 0.067 μM and 0.062 μM, respectively. nih.govresearchgate.net Other research has also pointed to imidazo[1,2-b]pyridazine derivatives as potent dual PI3K/mTOR inhibitors. drugbank.com
PDE 10A: In the extensive literature reviewed, no studies were identified describing the specific inhibition of Phosphodiesterase 10A (PDE 10A) by compounds containing the imidazo[1,2-b]pyridazine core. Related heterocyclic systems, such as imidazo[4,5-b]pyridines, have been investigated as PDE10A inhibitors. nih.gov
DYRK: The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop selective inhibitors for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. nih.govdundee.ac.ukox.ac.ukdundee.ac.uk A series of 3,6-disubstituted imidazo[1,2-b]pyridazines yielded compounds with IC₅₀ values below 100 nM for DYRKs. nih.gov Compound 20a was found to be a selective inhibitor against DYRK1A with an IC₅₀ of 50 nM. nih.gov Structure-based design efforts have led to the optimization of imidazo[1,2-b]pyridazine fragments into potent and selective cellular inhibitors of DYRK1A. dundee.ac.ukox.ac.ukdundee.ac.uk
JAK, Tyk2 JH2: A significant area of research has focused on imidazo[1,2-b]pyridazine analogs as allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus Kinase (JAK) family. nih.govnih.govrsc.org These compounds selectively target the catalytically inactive pseudokinase domain (JH2), which plays a key regulatory role in Tyk2 function. nih.gov This approach yields high selectivity over the catalytic JH1 domains of all JAK family members. nih.gov Extensive SAR studies led to the identification of inhibitor 6, which exhibited a Kᵢ of 0.086 nM for Tyk2 JH2. nih.gov This compound proved to be remarkably selective, displaying over 10,000-fold selectivity for Tyk2 JH2 when tested against a panel of 230 kinases, including the other JAK family members. nih.gov
Kinase Inhibition by Imidazo[1,2-b]pyridazine Analogs
Summary of inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) for various imidazo[1,2-b]pyridazine derivatives against a panel of protein kinases.
| Compound/Analog Series | Target Kinase | Inhibitory Value (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| Compound 6b | VEGFR2 | 7.1 nM (IC₅₀) | estranky.sk |
| TAK-593 | VEGFR2 | 0.95 nM (IC₅₀) | researchgate.net |
| Compound 22 | BTK | 1.3 nM (IC₅₀) | nih.gov |
| Compound A17 | mTOR | 67 nM (IC₅₀) | nih.govresearchgate.net |
| Compound A18 | mTOR | 62 nM (IC₅₀) | nih.govresearchgate.net |
| Compound 20a | DYRK1A | 50 nM (IC₅₀) | nih.gov |
| Inhibitor 6 | Tyk2 JH2 | 0.086 nM (Kᵢ) | nih.gov |
Acetylcholinesterase (AChE) Inhibition Studies
The imidazo[1,2-b]pyridazine scaffold has also been explored for activity against enzymes relevant to neurodegenerative diseases. By incorporating polar nitro and amino moieties, a series of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives were synthesized and found to be potent inhibitors of Acetylcholinesterase (AChE). researchgate.netnih.gov Two compounds in particular, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (compound 5c) and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine (compound 5h), were the most potent, with reported IC₅₀ values of 50 nM and 40 nM, respectively. researchgate.netnih.gov
Other Enzyme Systems (e.g., Mtb MurB)
While no specific studies were found detailing the inhibition of Mycobacterium tuberculosis (Mtb) MurB enzyme by imidazo[1,2-b]pyridazine derivatives, the scaffold has demonstrated activity against Mtb through other mechanisms. A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives exhibited potent in vitro activity against Mtb, with MIC₉₀ values in the range of 0.63–1.26 μM. nih.gov Related imidazo-oxazine compounds, which are also being developed as anti-tubercular agents, are thought to interact with the deazaflavin-dependent nitroreductase (Ddn). ucl.ac.uk Additionally, during the development of Tyk2 inhibitors, Phosphodiesterase 4 (PDE4) was identified as a potential off-target liability for some imidazo[1,2-b]pyridazine analogs. rsc.org
Receptor Binding and Ligand-Target Interaction Studies
Beyond direct enzyme inhibition, imidazo[1,2-b]pyridazine derivatives have been evaluated for their ability to bind to other significant biological targets, such as protein aggregates associated with neurodegenerative disease.
Affinity and Selectivity Profiling
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated as potential imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov The binding affinities of these compounds for synthetic Aβ₁₋₄₀ aggregates were found to range from 11.0 nM to over 1000 nM. nih.gov The highest affinity was observed for 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (compound 4), which displayed a Kᵢ of 11.0 nM. nih.gov
Selectivity is a critical aspect of drug development, and kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been extensively profiled. The Tyk2 JH2 inhibitor (compound 29) was found to be highly selective, showing an IC₅₀ of ≥ 1 μM for 229 out of 231 tested kinases in a displacement panel. nih.gov This demonstrates that the scaffold can be modified to achieve remarkable selectivity for a specific target, even within a highly homologous protein family. nih.gov
Radioligand Binding Assays
Radioligand binding assays have been instrumental in quantifying the affinity of these compounds for their targets. To determine the binding affinity of imidazo[1,2-b]pyridazine derivatives for Aβ plaques, in vitro competition binding assays were performed using the known radioligand [³H]BTA-1 (2-(4′-(dimethylamino)phenyl)benzothiazole) with synthetic Aβ₁₋₄₀ aggregates. nih.gov This method allowed for the calculation of the inhibition constants (Kᵢ values) for the novel compounds. nih.gov Furthermore, radiometric kinase assays have been employed to measure the enzymatic activity of kinases like DYRK1A in the presence of imidazo[1,2-b]pyridazine inhibitors.
Cellular Assays and Cytotoxicity Evaluation in in vitro Models
The in vitro biological activity of imidazo[1,2-b]pyridazine derivatives has been extensively investigated through a variety of cellular assays. These studies have explored their potential as therapeutic agents by evaluating their effects on cell viability, specific cellular pathways, and their activity against a range of pathogens.
Proliferation and Viability Assays (e.g., MTT assay in cancer cell lines)
The cytotoxic potential of imidazo[1,2-b]pyridazine and related imidazopyridine scaffolds has been evaluated against various cancer cell lines, frequently utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability. nih.govnih.govmdpi.com
One study investigated a series of novel imidazo[1,2-a]pyridine (B132010) compounds (5–7) against A375 and WM115 melanoma cell lines, as well as the HeLa cervical cancer cell line. nih.gov The results, determined after a 48-hour treatment period, demonstrated that these compounds inhibited cell proliferation with half-maximal inhibitory concentration (IC50) values ranging from 9.7 to 44.6 µM. nih.gov Another investigation focused on the anticancer effects of three different imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) on the HCC1937 breast cancer cell line. nih.gov The MTT assay revealed IC50 values of 45 µM for IP-5, 47.7 µM for IP-6, and 79.6 µM for IP-7. nih.gov
Furthermore, an imidazo[1,2-b]pyridazine derivative, identified as K00135, was tested against a panel of human acute leukemia cell lines. semanticscholar.org This compound exhibited cytotoxic effects across all tested lines, with cell lines harboring the FLT3-ITD mutation, such as MV4;11 and MOLM13, showing up to 20 times more sensitivity than K562 cells. semanticscholar.org Another derivative, 27f, which has an imidazo[1,2-b]pyridazine base, showed remarkable antiproliferative activity in the nanomolar range against various cancer cell lines, with an IC50 of 6.0 nM against A549 lung cancer cells. ebi.ac.uk
Table 1: Cytotoxicity of Imidazo[1,2-b]pyridazine and Related Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Source |
|---|---|---|---|---|---|
| Compound 6 (imidazo[1,2-a]pyridine) | A375, WM115, HeLa | Melanoma, Cervical | MTT | 9.7 - 44.6 µM | nih.gov |
| IP-5 (imidazo[1,2-a]pyridine) | HCC1937 | Breast | MTT | 45 µM | nih.gov |
| IP-6 (imidazo[1,2-a]pyridine) | HCC1937 | Breast | MTT | 47.7 µM | nih.gov |
| K00135 (imidazo[1,2-b]pyridazine) | MV4;11, MOLM13 | Leukemia | Trypan Blue | - | semanticscholar.org |
| 27f (imidazo[1,2-b]pyridazine) | A549 | Lung | - | 6.0 nM | ebi.ac.uk |
Cellular Pathway Modulation Studies (e.g., STAT pathway, TNF-α production)
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been shown to modulate key cellular pathways implicated in cancer and inflammation. For instance, studies on imidazo[1,2-a]pyridine compounds demonstrated an ability to inhibit the AKT/mTOR pathway, a critical signaling cascade for cell survival and proliferation. nih.gov Treatment of melanoma and cervical cancer cells with one such compound resulted in reduced levels of phosphorylated protein kinase B (p-AKT) and the mechanistic target of rapamycin (B549165) (p-mTOR). nih.gov
In the context of hematological malignancies, a family of imidazo[1,2-b]pyridazines was identified as potent inhibitors of PIM kinases. semanticscholar.org One compound, K00135, was shown to inhibit the phosphorylation of known PIM downstream targets like BAD and the eukaryotic translation initiation factor 4E–binding protein 1 in MV4;11 leukemic cells. semanticscholar.org
The anti-inflammatory potential of this scaffold has been demonstrated through the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov A series of 3,6-disubstituted imidazo[1,2-b]pyridazines were synthesized and evaluated for their ability to inhibit TNF-α production. nih.gov The most effective compounds were the 3-pyridyl analog (8q) and the (4-(methylsulfonyl)phenyl) analog (8w), which inhibited TNF-α production with IC50 values of 0.9 µM and 0.4 µM, respectively. nih.gov Similarly, certain imidazo[1,2-a]pyridine derivatives have also been reported as inhibitors of TNF-α expression in T cells. nih.gov
Antimicrobial Activity against Bacterial and Fungal Strains
The imidazo[1,2-b]pyridazine core structure has been utilized in the development of novel antimicrobial agents. A series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized and screened for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria using the agar (B569324) dilution method. nih.gov Two compounds from this series, 11 and 13, demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL, which was comparable to the reference drug. nih.gov
In a separate study, another series of amide derivatives based on the imidazo[1,2-b]pyridazine scaffold was evaluated. citedrive.com Compounds 10 and 16 showed significant activity against the Gram-negative bacterium Pseudomonas aeruginosa, with a MIC value of 6.25 µg/mL, matching the positive control, Tetracycline. citedrive.com Additionally, these compounds were tested for antitubercular activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing moderate activity. nih.gov Research on the related imidazo[1,2-a]pyrimidine (B1208166) structure has also yielded compounds with significant antimicrobial activity against a variety of microorganisms. nih.gov
Table 2: Antibacterial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Source |
|---|---|---|---|---|
| Compound 11 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Gram (+/-) | 6.25 | nih.gov |
| Compound 13 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Gram (+/-) | 6.25 | nih.gov |
| Compound 10 | P. aeruginosa | Gram (-) | 6.25 | citedrive.com |
| Compound 16 | P. aeruginosa | Gram (-) | 6.25 | citedrive.com |
| Compound 17 | B. subtilis | Gram (+) | 10 | citedrive.com |
Antiviral Activity against Specific Viruses (e.g., Picornaviruses, Rhinoviruses)
A significant area of investigation for the imidazo[1,2-b]pyridazine nucleus has been in the discovery of antiviral agents, particularly against picornaviruses. nih.gov This family of viruses includes human rhinoviruses (HRV), which are the primary cause of the common cold. nih.govnih.gov A novel class of 2-aminoimidazo[1,2-b]pyridazines was designed and synthesized as potent and broad-spectrum antirhinoviral agents. nih.gov
The compounds were assessed in plaque reduction and cytopathic effect assays. nih.gov Structure-activity relationship studies revealed that an oxime linker between the phenyl and imidazopyridazine moieties was particularly effective. nih.gov One of the most promising analogues exhibited potent, broad-spectrum activity against a panel of rhinoviruses and enteroviruses, with IC50 values ranging from 0.02 to 0.06 µg/mL. nih.gov The E geometry of the oxime was found to be a crucial element for this high potency. nih.gov These compounds are believed to act as capsid-binding agents, stabilizing the viral capsid and preventing attachment to host cells or the uncoating process.
Antiparasitic Activity
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the development of new antiparasitic drugs. researchgate.netgoogle.com Specific derivatives have been designed to target the calcium-dependent protein kinase 1 of Toxoplasma gondii (TgCDPK1), a parasite responsible for toxoplasmosis. nih.gov These compounds were effective against the growth of tachyzoites, the rapidly multiplying stage of the parasite, in in vitro models at submicromolar concentrations. nih.gov
Further research has explored the activity of 3,6-disubstituted imidazo[1,2-b]pyridazines against a panel of parasitic kinases. researchgate.net These compounds showed potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), a kinase from the parasite that causes malaria. researchgate.net Additionally, several compounds demonstrated anti-leishmanial activity against Leishmania amazonensis, although at relatively high concentrations (10 µM). researchgate.net The related imidazo[1,2-a]pyridine scaffold has also been investigated for activity against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. nih.gov
In vitro Pharmacokinetics (ADME) Research
Preliminary in vitro pharmacokinetic studies, focusing on absorption, distribution, metabolism, and excretion (ADME), have been conducted on certain imidazo[1,2-b]pyridazine derivatives to assess their drug-like properties. In the development of antiparasitic agents targeting Toxoplasma gondii, imidazo[1,2-b]pyridazine salts were evaluated for their metabolic stability. nih.gov Rat and mouse liver microsomes were used to predict the half-life and intrinsic clearance of these compounds. nih.gov This type of assay helps to identify potential metabolic liabilities early in the drug discovery process. Another study focusing on antiplasmodial imidazopyridazines noted that initial hits suffered from poor metabolic stability, which prompted further chemical modifications to improve their pharmacokinetic profile. nih.gov
Metabolic Stability in Microsomal and Hepatocyte Preparations
The metabolic stability of novel chemical entities is a critical parameter assessed during pre-clinical development to predict their in vivo pharmacokinetic profile. Studies on various imidazo[1,2-b]pyridazine derivatives have been conducted using liver microsomes from different species to evaluate their metabolic fate.
For instance, a series of imidazo[1,2-b]pyridazine hydrochloride salts designed as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) were evaluated for their metabolic stability. The half-life and intrinsic clearance of one such compound, SP230, were determined in rat and mouse liver microsomes to anticipate its metabolic degradation.
In a separate line of research, an imidazo[1,2-b]pyridazine derivative identified as a potent and selective Tyk2 JH2 inhibitor, referred to as compound 6 , demonstrated favorable metabolic stability across multiple species. It exhibited a low clearance rate in rats and moderate clearance in mice, cynomolgus monkeys, and dogs, suggesting a promising pharmacokinetic profile for in vivo applications.
| Compound | Test System | Half-Life (t½) | Intrinsic Clearance (CLint) | Species |
| SP230 | Liver Microsomes | Predicted | Predicted | Rat, Mouse |
| Compound 6 | In vivo | Not specified | 7.8 mL/min/kg | Rat |
| 16 mL/min/kg | Mouse | |||
| 17 mL/min/kg | Cynomolgus Monkey | |||
| 25 mL/min/kg | Dog |
Table 1: Metabolic Stability Parameters of Selected Imidazo[1,2-b]pyridazine Derivatives.
Permeability Studies (e.g., Caco-2 cell lines)
The Caco-2 cell permeability assay is a standard in vitro model used to predict the intestinal absorption of drug candidates. Several imidazo[1,2-b]pyridazine derivatives have been assessed using this system to determine their potential for oral bioavailability.
In the development of Tyk2 JH2 inhibitors, Caco-2 permeability was a key differentiator among lead compounds. It was noted that high permeability in this assay correlated well with in vivo exposure for this chemical series. One derivative, 6e , showed significantly higher permeability compared to its analogs 6f and 6g . Another analog, 6m , also demonstrated high permeability. This enhanced permeability for certain derivatives, such as those containing a 2-pyridyl substituent, was attributed to their ability to form intramolecular hydrogen bonds.
| Compound | Caco-2 Permeability (nm/s) | Classification |
| 6e | 169 | High |
| 6f | 51 | Moderate |
| 6g | 38 | Low to Moderate |
| 6k | Low to Moderate | Low to Moderate |
| 6l | Low to Moderate | Low to Moderate |
| 6m | 142 | High |
Table 2: Caco-2 Permeability of Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors.
In vivo Efficacy Studies in Non-Human Animal Models
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives has been validated in several non-human animal models for various diseases, including inflammatory conditions and parasitic infections.
Efficacy in Disease Models (e.g., rat adjuvant arthritis model)
The anti-inflammatory properties of imidazo[1,2-b]pyridazines have been demonstrated in established rodent models of arthritis.
A potent and selective Tyk2 JH2 inhibitor, compound 6 , was evaluated in a preventive rat adjuvant arthritis (AA) model. When administered twice daily, this compound demonstrated full efficacy in preventing paw swelling at doses of 5 and 10 mg/kg, indicating a strong anti-inflammatory effect in vivo.
In other research, a different series of imidazo[1,2-b]pyridazine derivatives were developed as IKKβ inhibitors. An optimized compound from this series, possessing a good pharmacokinetic profile, showed efficacy in collagen-induced arthritis models in both mice and rats.
Investigation of Biological Responses (e.g., IFNγ production)
The mechanism of action of these compounds often involves the modulation of key inflammatory pathways. The production of pro-inflammatory cytokines, such as interferon-gamma (IFNγ), is a critical biological response that can be targeted.
The Tyk2 JH2 inhibitor, compound 6 , was shown to be highly effective in a rat pharmacodynamic model of IL-12/IL-18 induced IFNγ production. This finding supports the compound's mechanism of action through the Tyk2 signaling pathway, which is crucial for the activity of these cytokines.
Antiparasitic Efficacy in Animal Models
Beyond anti-inflammatory applications, the imidazo[1,2-b]pyridazine scaffold has proven effective against parasitic diseases.
Imidazo[1,2-b]pyridazine hydrochloride salts (SP230, SP231, and SP232), designed to inhibit TgCDPK1, were tested in a murine model of acute toxoplasmosis. Mice infected with the ME49 strain of T. gondii and treated with these compounds showed a dramatic reduction in parasite burden—over 90% under some treatment conditions—in both the spleen and lungs compared to untreated animals. These results highlight the potent in vivo efficacy of this class of compounds against acute parasitic infections.
Investigation of Novel Biological Targets for Imidazo[1,2-b]pyridazin-2-amine Hydrochloride Action
The imidazo[1,2-b]pyridazine core is a versatile scaffold that has been successfully utilized to design inhibitors for a wide range of biological targets, particularly protein kinases, which are implicated in numerous diseases.
The research landscape for this chemical class is broad and includes:
Janus Kinase (JAK) family: Derivatives have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), targeting its pseudokinase (JH2) domain to modulate cytokine signaling.
IKKβ: Imidazo[1,2-b]pyridazines have been discovered as inhibitors of I-kappa B kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway, demonstrating potential for treating inflammatory diseases.
Protozoan Kinases: The scaffold has been used to develop potent inhibitors of Calcium-Dependent Protein Kinase 1 in Toxoplasma gondii (TgCDPK1), a critical enzyme for parasite motility, invasion, and replication.
Cancer-related Kinases: The structure is central to the approved multi-targeted kinase inhibitor Ponatinib (B1185), which targets Bcr-Abl. Furthermore, novel derivatives have been investigated as inhibitors of mTOR and Cyclin-Dependent Kinases 12/13 (CDK12/13), which are promising targets in oncology, particularly for triple-negative breast cancer.
Inflammatory Cytokines: A series of imidazo[1,2-b]pyridazines have been described as inhibitors of IL-17A, a pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases like psoriasis and rheumatoid arthritis.
β-Amyloid Plaques: In the field of neurodegenerative diseases, imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential ligands for imaging β-amyloid plaques, which are a hallmark of Alzheimer's disease.
This extensive range of biological targets underscores the description of the imidazo[1,2-b]pyridazine framework as a "privileged scaffold" in medicinal chemistry, capable of forming the basis for drugs addressing a wide spectrum of therapeutic areas.
Structure Activity Relationship Sar and Analog Design of Imidazo 1,2 B Pyridazin 2 Amine Hydrochloride Derivatives
Systematic Modification and Functionalization of the Imidazo[1,2-b]pyridazine (B131497) Scaffold
Systematic modification of the imidazo[1,2-b]pyridazine core is a key strategy to explore and refine its pharmacological potential. This involves a methodical approach to altering different parts of the molecule to understand their contribution to biological activity.
Positional Scanning and Substituent Effects
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.gov Research has shown that substitutions at the 3- and 6-positions are particularly critical for modulating the potency and selectivity of these compounds as kinase inhibitors. nih.gov
For instance, in the development of IKKβ inhibitors, optimization of both the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to a significant increase in cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cells. nih.gov Similarly, for a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives investigated as inhibitors of various eukaryotic kinases, the substituents at these positions were crucial for achieving selectivity for DYRKs and CLKs, with some derivatives showing IC50 values below 100 nM. nih.gov
In the context of ligands for β-amyloid plaques, the 2- and 6-positions were found to be key. The presence of a 2-(4'-dimethylaminophenyl) moiety was identified as a potential requirement for desirable binding affinities. nih.gov While there was moderate tolerance for modifications at the 6-position, the nature of the substituent significantly impacted binding affinity. For example, a 6-methylthio analogue demonstrated higher affinity than a 6-methoxyl analogue. nih.gov
The following table summarizes the effect of substituents at different positions on the imidazo[1,2-b]pyridazine scaffold based on various studies.
| Position | Substituent | Target | Effect on Activity | Reference |
| 2 | 4'-Dimethylaminophenyl | β-Amyloid Plaques | Essential for high binding affinity | nih.gov |
| 3 | Various aryl/heteroaryl groups | Kinases (IKKβ, DYRKs, CLKs) | Critical for potency and selectivity | nih.govnih.gov |
| 6 | Methylthio | β-Amyloid Plaques | Higher affinity than methoxy | nih.gov |
| 6 | Various groups | Kinases (IKKβ, DYRKs, CLKs) | Important for modulating activity | nih.govnih.gov |
Heteroaryl Ring Substitutions and Fused Systems
Replacing or augmenting the existing rings of the imidazo[1,2-b]pyridazine scaffold with other heteroaryl systems can significantly alter the compound's properties. This strategy aims to explore new chemical space and introduce novel interactions with biological targets.
For example, the replacement of a phenyl ring with a pyridinyl or thiophenyl ring in a series of imidazo[1,2-b]pyridazines designed as ligands for β-amyloid plaques resulted in a significant reduction in binding affinity, suggesting the phenyl ring was crucial for this specific interaction. nih.gov In another study, the fusion of additional rings to the imidazo[1,2-b]pyridazine core has been explored to create more complex polycyclic systems with distinct biological profiles. researchgate.net
Linker Region Modifications
In many imidazo[1,2-b]pyridazine derivatives, a linker connects the core scaffold to a substituent group. The nature, length, and flexibility of this linker are critical determinants of biological activity. Modifications to the linker can alter the orientation and positioning of the substituent in the target's binding site, thereby influencing affinity and selectivity.
For instance, in a series of imidazo[1,2-a]pyridine (B132010) amide (IPA) anti-tuberculosis agents, the amide linker was found to be crucial for activity against Mycobacterium tuberculosis. rsc.org The linearity and lipophilicity of the amine part of the linker played a critical role in improving both in vitro and in vivo efficacy, as well as the pharmacokinetic profile. rsc.org While this study focused on the imidazo[1,2-a]pyridine core, the principles of linker modification are broadly applicable to the imidazo[1,2-b]pyridazine scaffold.
The introduction of a thiazolidin moiety linked to the imidazo[1,2-b]pyridazine ring is another example of linker modification, aiming to combine multiple pharmacophores to enhance biological activity. researchgate.net
Lead Optimization and Derivatization Strategies
Once a promising lead compound is identified, lead optimization strategies are employed to refine its properties. This involves fine-tuning the structure to maximize potency and selectivity while improving pharmacokinetic and pharmacodynamic profiles.
Fine-tuning of Physico-chemical Properties for Improved Biological Performance
Furthermore, the introduction of specific functional groups can be used to modulate these properties. For instance, the incorporation of polar groups can enhance solubility, while modifications at metabolically labile sites can improve stability.
Impact of Geometry and Stereochemistry on Activity
The three-dimensional arrangement of atoms in a molecule, including its geometry and stereochemistry, can have a profound impact on its interaction with a biological target. The rigid, planar nature of the imidazo[1,2-b]pyridazine scaffold provides a fixed platform for the attachment of substituents, whose spatial orientation is critical for activity.
In the development of Haspin inhibitors, the co-crystal structure of a derivative revealed that the inhibitor adopted a planar conformation, which was key for its binding to the kinase. nih.gov The orientation of the imidazopyridazine group and the positioning of the side chain were crucial for interacting with specific amino acid residues in the binding pocket. nih.gov
Furthermore, the introduction of chiral centers in the substituents can lead to enantiomers with significantly different biological activities. For example, in a series of JNK1 inhibitors based on an imidazo[1,2-a]quinoxaline (B3349733) scaffold (a related heterocyclic system), amides derived from (R)-α-methylbenzylamine were found to be more potent than their (S)-enantiomers, in some cases by as much as 31-fold. researchgate.net This underscores the importance of stereochemistry in achieving optimal interactions with the target protein.
Development of Focused Libraries and Combinatorial Chemistry Approaches
The development of focused libraries of imidazo[1,2-b]pyridazine derivatives is a key strategy to explore the chemical space around this privileged scaffold and to systematically investigate structure-activity relationships. nih.gov Synthetic methodologies have been optimized to allow for the generation of a diverse range of analogs through combinatorial and parallel synthesis approaches.
A common strategy involves the modification of the imidazo[1,2-b]pyridazine core at various positions, typically C3, C6, and C8. The synthesis often begins with a substituted 3-aminopyridazine (B1208633), which can be cyclized with an α-haloketone to form the imidazo[1,2-b]pyridazine ring system. nih.gov This foundational reaction allows for diversity at the C2 position. For the synthesis of 2-amino derivatives specifically, a key intermediate is often a halogenated imidazo[1,2-b]pyridazine, which can then undergo nucleophilic substitution with ammonia (B1221849) or protected amine equivalents.
Once the core is established, further diversification can be achieved through various chemical transformations:
Suzuki Cross-Coupling: This palladium-catalyzed reaction is extensively used to introduce a wide variety of aryl and heteroaryl groups at halogenated positions of the imidazo[1,2-b]pyridazine scaffold, such as C3 and C6. researchgate.net This allows for the exploration of how different aromatic systems impact target binding and cellular activity.
Nucleophilic Aromatic Substitution (SNAr): The reactivity of positions like C6, when substituted with a good leaving group like chlorine, allows for the introduction of a diverse array of nucleophiles. nih.gov This includes various amines, alcohols, and thiols, enabling the systematic modification of steric and electronic properties at this position. For instance, libraries of derivatives have been created by reacting a C6-chloro precursor with a range of primary and secondary aliphatic amines, as well as chiral alcohols. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of imidazo[1,2-b]pyridazine libraries, facilitating a more rapid and efficient drug discovery process. nih.gov
These synthetic strategies enable the creation of focused libraries where specific regions of the molecule are systematically altered. For example, a library could be designed to explore a range of substituents at the C6 position while keeping the 2-amino group constant, thereby isolating the effect of the C6 modification on biological activity.
Correlation of Structural Features with Specific Biological Activities and Pharmacokinetic Profiles
The systematic modification of the imidazo[1,2-b]pyridazine scaffold has led to the identification of key structural features that correlate with specific biological activities and influence pharmacokinetic profiles.
Correlation with Biological Activities
The imidazo[1,2-b]pyridazine core is a versatile scaffold that has been explored for a variety of therapeutic targets, including protein kinases and viruses. researchgate.netnih.gov The nature and position of substituents on the bicyclic ring system are critical for both potency and selectivity.
Kinase Inhibition: A significant body of research has focused on imidazo[1,2-b]pyridazines as kinase inhibitors. researchgate.net The 2-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
Substitutions at C3 and C6: Optimization of substituents at the C3 and C6 positions has been shown to be crucial for potent kinase inhibition. For example, in the development of Haspin inhibitors, modifications at the C6 position with heteroalkyl cycles, such as morpholine, led to a significant improvement in activity. nih.gov Specifically, the relative positions of heteroatoms within these cycles were found to impact interactions within the kinase active site. nih.gov
Substitutions at C2: While the focus is on 2-amino derivatives, other substitutions at this position have been explored. In the context of DYRK1A inhibitors, methylation of the 2-position of an imidazo[1,2-b]pyridazine fragment improved binding affinity, whereas larger substituents were not well-tolerated. dundee.ac.uk This suggests that the size of the substituent at the C2 position is a critical determinant of activity.
Antiviral Activity: A series of 2-aminoimidazo[1,2-b]pyridazines has been evaluated for antiviral activity. nih.gov Within this series, the introduction of an oxime functionality was found to be particularly beneficial, leading to a molecule with broad-spectrum activity against a range of picornaviruses, including human rhinoviruses and poliovirus. nih.gov This highlights how specific functional groups appended to the core scaffold can confer distinct biological activities.
The following table summarizes the structure-activity relationships for a selection of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.
| Compound | R2 Substituent | R3 Substituent | R6 Substituent | Target Kinase | IC50 (nM) |
| 1 | Phenyl | H | Cl | IKKβ | >10000 |
| 2 | Phenyl | 4-Fluorophenyl | Cl | IKKβ | 1300 |
| 3 | Phenyl | H | 4-Morpholinyl | IKKβ | 500 |
| 4 | 4-Pyridyl | Methyl | 4-Morpholinyl | DYRK1A | 50 |
| 5 | 4-Pyridyl | H | 4-(2-hydroxyethyl)piperazin-1-yl | Haspin | 6 |
| 6 | 4-Pyridyl | H | (S)-3-hydroxypyrrolidin-1-yl | Haspin | 26 |
Data sourced from multiple studies for illustrative purposes.
Correlation with Pharmacokinetic Profiles
The physicochemical properties of imidazo[1,2-b]pyridazine derivatives, which are dictated by their substitution patterns, have a significant impact on their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
Metabolic Stability: The metabolic stability of this class of compounds can be dramatically improved through structural modifications. For instance, a series of 6-anilino imidazopyridazine-based Tyk2 JH2 ligands initially suffered from poor metabolic stability. nih.gov By replacing the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) functionality, a significant improvement in liver microsomal stability was achieved. nih.gov
Permeability: Cell permeability, a key factor in oral bioavailability, is also highly dependent on the nature of the substituents. In the aforementioned Tyk2 inhibitor series, the introduction of a 2-pyridyl group on the 2-oxo-1,2-dihydropyridine ring enhanced Caco-2 permeability. nih.gov This was attributed to the potential for forming an intramolecular hydrogen bond, which can mask polar groups and improve membrane passage. nih.gov
Lipophilicity: The lipophilicity of the molecule, often estimated by the calculated LogP (cLogP), is a critical parameter influencing both biological activity and pharmacokinetic properties. In the development of ligands for β-amyloid plaques, it was reasoned that the imidazo[1,2-b]pyridazine core, being an isostere of imidazopyridine, could reduce ligand lipophilicity and thereby decrease non-specific binding. nih.gov
The table below illustrates the impact of structural modifications on the pharmacokinetic properties of selected imidazo[1,2-b]pyridazine derivatives.
| Compound | Key Structural Feature | cLogP | Caco-2 Permeability (nm/s) | Liver Microsomal Stability (% remaining) |
| A | 6-anilino | 3.5 | Low | < 5 |
| B | 6-((2-oxo-1,2-dihydropyridin-3-yl)amino) | 0.66 | Moderate | 85 |
| C | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | 2.1 | 142 | 90 |
| D | 2-(4'-Dimethylaminophenyl)-6-iodo | 4.2 | Not Reported | Not Reported |
| E | 2-(4'-Dimethylaminophenyl)-6-methoxy | 3.5 | Not Reported | Not Reported |
Data compiled from various sources to demonstrate trends.
Advanced Analytical Methodologies for Research on Imidazo 1,2 B Pyridazin 2 Amine Hydrochloride
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of imidazo[1,2-b]pyridazin-2-amine (B12822431) hydrochloride. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For purity determination, a common approach involves reversed-phase HPLC, typically utilizing a C18-bonded silica (B1680970) stationary phase. bohrium.com This setup is effective for separating the nonpolar parent compound from more polar impurities or starting materials.
The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running known concentrations of a reference standard. This allows for the precise determination of the concentration of imidazo[1,2-b]pyridazin-2-amine hydrochloride in a given sample.
Table 1: Illustrative HPLC Parameters for Purity Analysis This table is interactive. You can sort and filter the data.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for separation. |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA | Eluent to carry the sample. |
| Gradient | 10% to 90% Acetonitrile over 20 min | To elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times. |
| Detection | UV at 254 nm | To detect and quantify the compound. |
| Temperature | 35 °C | Maintains consistent separation conditions. |
Chiral HPLC for Enantiomeric Excess Determination
For chiral molecules within the imidazo[1,2-b]pyridazine (B131497) family, determining the enantiomeric excess (ee) is critical, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the gold standard for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com
Cellulose-based CSPs, such as those coated with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate), have proven effective for separating enantiomers of related heterocyclic compounds. mdpi.comnih.govnih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/alcohol mixture) or reversed-phase (e.g., water/acetonitrile), is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. nih.gov
Table 2: Example Conditions for Chiral HPLC Separation of Imidazo-Heterocycles This table is interactive. You can sort and filter the data.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) | nih.gov |
| Mobile Phase | Water/Methanol/Acetonitrile (50:30:20, v/v/v) with 40 mM NH4OAc, pH 7.5 | nih.gov |
| Flow Rate | 0.4 mL/min | researchgate.net |
| Temperature | 35 °C | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for studying the metabolism of this compound. This highly sensitive and specific technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. rsc.org It is widely used to identify and quantify drug metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. biorxiv.org
In a typical workflow, the biological sample undergoes extraction, followed by separation on an LC column. The eluent is then introduced into the mass spectrometer. The parent drug and its metabolites are ionized, and their mass-to-charge ratios (m/z) are determined. In MS/MS mode, specific parent ions are selected and fragmented to produce characteristic daughter ions. This fragmentation pattern serves as a fingerprint for structural elucidation and confident identification of metabolites. nih.gov Quantification is achieved by monitoring specific mass transitions for the analyte and an internal standard. shimadzu.com Studies on related imidazo[1,2-b]pyridazine derivatives have utilized this technique to assess metabolic stability and identify metabolic pathways. nih.gov
Table 3: Potential Metabolic Pathways and Corresponding Mass Shifts This table is interactive. You can sort and filter the data.
| Metabolic Reaction | Mass Shift (Da) | Potential Consequence |
|---|---|---|
| Hydroxylation | +16 | Addition of a hydroxyl (-OH) group. |
| N-Oxidation | +16 | Oxidation of a nitrogen atom. |
| Glucuronidation | +176 | Conjugation with glucuronic acid. |
| Sulfation | +80 | Conjugation with a sulfate (B86663) group. |
| Deamination | -1 | Loss of an amine (-NH2) group. |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of this compound. nih.gov This technique separates ions based on their electrophoretic mobility in an electrolyte-filled, narrow-bore fused-silica capillary under an applied electric field. elsevier.com CE provides advantages such as extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov
For a basic compound like imidazo[1,2-b]pyridazin-2-amine, Capillary Zone Electrophoresis (CZE) is the most common mode. An acidic buffer is used to ensure the analyte is protonated and carries a positive charge, allowing it to migrate toward the cathode. The technique has been successfully applied to the separation of other imidazole-containing pharmaceutical compounds. nih.gov Method parameters such as buffer pH, concentration, applied voltage, and temperature are optimized to achieve the desired separation.
Hyphenated Techniques (e.g., LC-NMR) for Complex Mixture Analysis
The structural elucidation of unknown impurities, degradants, or metabolites can be challenging. Hyphenated techniques that couple a separation method with a powerful spectroscopic detector are invaluable for this purpose. nih.gov Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a prime example, directly linking the separation capabilities of HPLC with the definitive structure-elucidating power of NMR. wisdomlib.org
In an LC-NMR system, the effluent from the HPLC column flows through a specialized NMR flow cell. ijarsct.co.in This allows for the acquisition of NMR spectra (such as ¹H NMR and ¹³C NMR) for compounds as they elute from the column. researchgate.net This on-line approach provides unambiguous structural information, which is crucial for identifying novel compounds in complex mixtures without the need for laborious offline fraction collection and purification. chemijournal.com This technique is particularly powerful when used in conjunction with LC-MS, in a setup often referred to as LC-NMR-MS, providing complementary data on molecular mass and structure. wisdomlib.org
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques, particularly when used for in situ (in the reaction vessel) monitoring, provide real-time data on reaction kinetics, intermediates, and endpoint determination.
Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are well-suited for this purpose. By using fiber-optic probes immersed directly in the reaction mixture, spectra can be collected continuously throughout the synthesis. The synthesis of the imidazo[1,2-b]pyridazine scaffold often involves the condensation of a pyridazinamine with an α-haloketone. nih.gov In situ monitoring would allow researchers to track the consumption of the starting materials and the formation of the imidazo[1,2-b]pyridazine product by observing changes in characteristic vibrational bands (e.g., C=O, N-H, C=N stretches) in real-time. This data enables rapid optimization of reaction conditions like temperature, catalyst loading, and reaction time, leading to improved yield and purity.
Emerging Research Frontiers and Future Perspectives
Imidazo[1,2-b]pyridazin-2-amine (B12822431) Hydrochloride as a Scaffold for Multi-Targeted Ligands
The imidazo[1,2-b]pyridazine (B131497) core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govresearchgate.net This inherent versatility makes it an ideal foundation for developing multi-targeted ligands that can simultaneously modulate several signaling pathways, a strategy of increasing importance in treating complex diseases like cancer.
Research has demonstrated that derivatives of this scaffold can inhibit multiple kinases. For example, certain 3,6-disubstituted imidazo[1,2-b]pyridazines have shown selective inhibition against both Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). nih.gov One particular compound, 20a, was identified as a selective inhibitor for CLK1, CLK4, and DYRK1A, as well as for Plasmodium falciparum CLK1 (PfCLK1), showcasing its potential in both cancer and antiparasitic applications. nih.gov
Furthermore, imidazo[1,2-b]pyridazine-based Pim1 kinase inhibitors have been shown to exhibit a dual-mode effect in cancer cells expressing the multidrug efflux pump ABCG2. nih.gov These compounds not only inhibit Pim1 kinase but also lead to a reduction in the expression of ABCG2, thereby helping to overcome drug resistance. nih.govherts.ac.uk This dual action of targeting a regulatory kinase and a resistance mechanism protein exemplifies the potential of this scaffold in creating effective, multi-targeted therapies.
Integration into Chemical Probes and Biological Tools (e.g., fluorescent labels, affinity tags)
While primarily investigated for therapeutic purposes, the imidazo[1,2-b]pyridazine scaffold's chemical tractability allows for its potential integration into chemical probes and other biological tools. The development of synthetic methods, such as metal-catalyzed cross-coupling reactions, provides routes to functionalize the core structure at various positions. researchgate.net This allows for the attachment of reporter groups like fluorescent labels or affinity tags.
For instance, the synthesis of imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques demonstrates the scaffold's utility in creating imaging agents. nih.gov By incorporating appropriate functional groups, these compounds could be adapted into probes for positron emission tomography (PET) or other imaging modalities to study disease pathology. nih.gov The photophysical properties of some imidazo[1,2-a]pyridine (B132010) derivatives, a related class of compounds, have been studied, suggesting that the broader imidazopyridine/pyridazine (B1198779) family has potential for applications requiring fluorescence. rsc.org
Potential Role in Proteolysis-Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)
A groundbreaking application for the imidazo[1,2-b]pyridazine scaffold is emerging in the field of targeted protein degradation. Recent research has identified ATP-competitive imidazo[1,2-b]pyridazine analogs as not only potent inhibitors of Cyclin-Dependent Kinases 12 and 13 (CDK12/13) but also as "molecular glue" induced degraders of Cyclin K. digitellinc.com
These compounds function by promoting an interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. digitellinc.com This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, a critical partner protein for CDK12. digitellinc.com This mechanism is conceptually similar to that of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that bring a target protein and an E3 ligase together to induce degradation. mdpi.com The discovery that a small molecule based on the imidazo[1,2-b]pyridazine scaffold can act as a molecular glue degrader opens a significant new avenue for its use in developing novel therapeutics that eliminate disease-causing proteins rather than just inhibiting them. digitellinc.com
Addressing Challenges in Synthetic Accessibility and Scalability for Research Purposes
The widespread investigation of imidazo[1,2-b]pyridazine derivatives necessitates efficient and scalable synthetic routes. The classical synthesis involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov The presence of a halogen on the pyridazine ring is crucial for the successful formation of the desired bicyclic product in good yield. nih.gov
To expand the chemical diversity and improve accessibility, modern organometallic chemistry has been employed. A variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, have been developed to functionalize the imidazo[1,2-b]pyridazine core. researchgate.net Furthermore, methods for C-H activation are being explored to allow for direct arylation and alkylation, offering more atom-economical synthetic pathways. researchgate.net
For large-scale synthesis, researchers are also exploring more environmentally friendly and efficient methods. This includes multicomponent reactions in green solvents and catalyst-free conditions where possible, which can simplify procedures and reduce waste. acs.orgresearchgate.net These advancements are crucial for making a wide array of imidazo[1,2-b]pyridazine analogs readily available for comprehensive biological screening and further development.
Strategies for Overcoming Resistance Mechanisms (e.g., in kinase inhibition)
A major challenge in kinase inhibitor therapy is the development of drug resistance, often through mutations in the target kinase's active site. The imidazo[1,2-b]pyridazine scaffold has proven to be a robust platform for designing next-generation inhibitors that can overcome these resistance mechanisms.
Several studies have highlighted the success of this approach:
ALK Inhibitors: Novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). One lead compound, O-10, was effective against not only wild-type ALK but also the resistant G1202R mutant and the highly challenging L1196M/G1202R double mutant. nih.gov
Pim1 Kinase Inhibitors: As mentioned previously, imidazo[1,2-b]pyridazine-based Pim1 inhibitors can counteract ABCG2-mediated multidrug resistance. They do this by increasing the cellular accumulation of other cytotoxic drugs and by reducing the expression of the ABCG2 transporter protein over time. nih.gov
BTK Inhibitors: A highly selective and potent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), compound 22 (TM471-1), has been developed from the imidazo[1,2-b]pyridazine scaffold. Its covalent binding mechanism can provide a durable response, which is often a strategy to combat resistance driven by kinase dynamics. This compound has advanced into Phase I clinical trials. nih.gov
Multidisciplinary Research Collaborations for Comprehensive Understanding and Application of Imidazo[1,2-b]pyridazin-2-amine Hydrochloride
The successful development of drugs based on the imidazo[1,2-b]pyridazine scaffold is a testament to the power of multidisciplinary collaboration. The journey from initial hit identification to a clinical candidate requires a synergistic effort from experts across various scientific fields.
Medicinal and Synthetic Chemistry: Chemists design and synthesize novel analogs, exploring structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties. nih.govnih.gov
Structural Biology: X-ray crystallography and molecular modeling provide insights into how these inhibitors bind to their target proteins. This structural information is crucial for rational drug design, as seen in the development of PIM kinase inhibitors where the crystal structure revealed an unusual binding mode responsible for the scaffold's high selectivity. semanticscholar.org
Biochemistry and Pharmacology: In vitro kinase assays and cellular assays are used to determine the biological activity of the compounds, their mechanism of action, and their effects on downstream signaling pathways. nih.govnih.gov
Pharmacokinetics and In Vivo Studies: Experts in drug metabolism and pharmacokinetics (DMPK) evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. In vivo studies in animal models are then conducted to assess efficacy and safety profiles. nih.govnih.gov
The development of potent IRAK4 inhibitors for lymphoma and selective mTOR inhibitors for lung cancer are prime examples of such collaborative efforts, often involving academic institutions and pharmaceutical companies working in tandem. nih.govnih.gov This integrated approach is essential to fully understand the therapeutic potential of imidazo[1,2-b]pyridazine derivatives and to translate promising research findings into clinical applications.
Q & A
Q. What are the most reliable synthetic routes for imidazo[1,2-b]pyridazin-2-amine hydrochloride, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between 2-aminopyridazines and carbonyl-containing reagents. For example, Friedländer’s method, which uses aldehydes/ketones with amino-substituted heterocycles, can yield fused imidazo-pyridazine systems . Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., AlCl₃ or acidic conditions). A comparative study showed that using AlCl₃ in DMF at 100°C improved yields by 15–20% compared to ethanol-based systems due to enhanced electrophilic activation .
Example Protocol :
- React 3-aminoimidazo[1,2-b]pyridazine with an aldehyde in DMF under AlCl₃ catalysis.
- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
- Typical yield: 65–75% .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- NMR : ¹H/¹³C NMR is critical for confirming regiochemistry. The amine proton typically appears at δ 6.8–7.2 ppm, while aromatic protons in the pyridazine ring resonate at δ 8.0–8.5 ppm .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) provide baseline separation. The [M+H]+ ion for the hydrochloride salt is observed at m/z 206.1 .
- XRD : Single-crystal X-ray diffraction resolves structural ambiguities, such as hydrochloride salt formation (Cl⁻ counterion visible in electron density maps) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC at 0, 1, 3, 7, and 14 days.
- Key Finding : The hydrochloride salt is stable at pH 4–6 (≤5% degradation at 40°C after 14 days) but hydrolyzes rapidly in alkaline conditions (pH >10) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis of imidazo[1,2-b]pyridazin-2-amine derivatives?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. For example, AlCl₃-catalyzed cyclization proceeds via a carbocation intermediate stabilized by the pyridazine nitrogen . Machine learning tools (e.g., ICReDD’s reaction path search) can screen solvent/catalyst combinations, reducing experimental iterations by 50% .
Case Study :
- A DFT-guided optimization of solvent polarity reduced side-product formation from 22% to 8% in imidazo-pyridazine synthesis .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 5 nM vs. 200 nM for kinase inhibition) may arise from assay conditions:
- ATP concentration : High ATP (1 mM) masks competitive inhibition.
- Cell lines : Primary vs. immortalized cells show divergent permeability.
- Solution : Validate activity using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) .
Q. What methodologies are recommended for scaling up synthesis while maintaining purity?
- Process Design : Use continuous-flow reactors to enhance heat/mass transfer. A microreactor with a residence time of 10 min at 120°C achieved 85% yield (vs. 65% in batch) .
- Purification : Switch from column chromatography to crystallization (ethanol/water 4:1) for >99% purity at the kilogram scale .
- Table : Comparison of Batch vs. Flow Synthesis
| Parameter | Batch (1 L) | Flow (10 mL/min) |
|---|---|---|
| Yield | 65% | 85% |
| Purity | 95% | 99% |
| Throughput | 10 g/day | 500 g/day |
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core Modifications : Introduce substituents at C-3 (electron-withdrawing groups enhance kinase selectivity) .
- Pharmacophore Mapping : Overlay docking poses (e.g., in CDK2 vs. GSK3β) to identify critical H-bond donors/acceptors.
- Example : A 2-fluoro substituent reduced off-target binding by 40% in a kinase panel .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
